REACTION_CXSMILES
|
[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].C1(=O)O[CH2:11][CH2:10][O:9]1.C(=O)([O-])[O-].[K+].[K+]>>[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].[O:3]1[CH2:4][CH2:5][NH:2][C:1]1=[O:7].[OH:9][CH2:10][CH2:11][N:2]1[CH2:5][CH2:4][O:3][C:1]1=[O:7] |f:2.3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCCO)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OCCO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Name
|
|
Type
|
product
|
Smiles
|
O1C(NCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(OCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].C1(=O)O[CH2:11][CH2:10][O:9]1.C(=O)([O-])[O-].[K+].[K+]>>[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].[O:3]1[CH2:4][CH2:5][NH:2][C:1]1=[O:7].[OH:9][CH2:10][CH2:11][N:2]1[CH2:5][CH2:4][O:3][C:1]1=[O:7] |f:2.3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCCO)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OCCO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Name
|
|
Type
|
product
|
Smiles
|
O1C(NCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(OCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].C1(=O)O[CH2:11][CH2:10][O:9]1.C(=O)([O-])[O-].[K+].[K+]>>[C:1](=[O:7])([O:3][CH2:4][CH2:5][OH:6])[NH2:2].[O:3]1[CH2:4][CH2:5][NH:2][C:1]1=[O:7].[OH:9][CH2:10][CH2:11][N:2]1[CH2:5][CH2:4][O:3][C:1]1=[O:7] |f:2.3.4|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCCO)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OCCO)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Name
|
|
Type
|
product
|
Smiles
|
O1C(NCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(OCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |